BenchChemオンラインストアへようこそ!

Antiproliferative agent-54

Multi-targeted kinase inhibitor Oncology Kinase profiling

This multi-targeted kinase inhibitor uniquely addresses polygenic resistance. It potently inhibits wild-type/mutant ABL, EGFR, B-Raf(V600E), and SRC family kinases with nanomolar IC50s. Ideal for studies overcoming single-agent TKI resistance in heterogeneous tumors and angiogenesis models (HUVEC EC50=34 nM). Differentiated by its ability to simultaneously target tumor cell-autonomous drivers and microenvironment modulators, avoiding confounds of combination therapies. Supplied as a crystalline solid.

Molecular Formula C29H25F3N6O3
Molecular Weight 562.5 g/mol
Cat. No. B2763426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-54
Molecular FormulaC29H25F3N6O3
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)CNC4=CN=C5C(=C4)C=C(N5)C(=O)OC
InChIInChI=1S/C29H25F3N6O3/c1-16-4-5-22(8-20(16)12-33-23-7-18-10-25(28(40)41-3)37-26(18)34-13-23)36-27(39)19-6-21(29(30,31)32)11-24(9-19)38-14-17(2)35-15-38/h4-11,13-15,33H,12H2,1-3H3,(H,34,37)(H,36,39)
InChIKeyPGQWALGGBUYLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester: Multi-Targeted Kinase Inhibitor for Oncology Research


5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester (CAS 1240322-54-6, also known as CAY10717 or Compound 6z) is a synthetic small molecule multi-targeted kinase inhibitor (MTKI) based on a 7-azaindole core scaffold [1]. The compound is designed to simultaneously inhibit multiple oncogenic kinases, including wild-type and mutant forms of ABL, EGFR, and B-Raf, as well as SRC family kinases [1]. It exhibits potent antiproliferative activity against a broad panel of cancer cell lines, including chemotherapy-resistant models, and demonstrates antiangiogenic effects in endothelial cell assays [2]. The compound is supplied as a crystalline solid with ≥95% purity and is soluble in DMSO (12.5 mg/mL) and DMF (30 mg/mL) [3].

Why 5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester Cannot Be Replaced by Single-Target or Narrow-Spectrum Kinase Inhibitors


Generic substitution with single-target kinase inhibitors or narrower-spectrum MTKIs fails due to this compound's unique kinase inhibition fingerprint, which spans both tumor cell-autonomous oncogenic drivers (ABL, EGFR, B-Raf) and tumor microenvironment modulators (SRC family kinases, angiogenesis-related targets) [1]. Unlike imatinib, which primarily targets ABL and shows limited activity against gatekeeper mutants, this compound retains nanomolar potency against clinically relevant ABL mutants (G250E, Y253F, E255K) and B-Raf V600E, while simultaneously inhibiting EGFR and SRC family kinases with IC50 values <50 nM [1][2]. This multi-targeted profile is critical for addressing the signaling redundancy and adaptive resistance mechanisms that limit the efficacy of single-agent targeted therapies in heterogeneous solid tumors and resistant leukemias [1]. Substituting this compound with a narrower-spectrum inhibitor would compromise experimental reproducibility and translational relevance in models of polygenic oncogenic signaling.

Quantitative Differentiation Evidence for 5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester vs. Comparator Kinase Inhibitors


Multi-Kinase Inhibition Profile: Potency Across 7+ Oncogenic Kinases vs. Single-Target Comparators

The compound demonstrates nanomolar inhibitory activity against a broad panel of oncogenic kinases, a profile that distinguishes it from single-target inhibitors such as imatinib (primarily ABL) or gefitinib (primarily EGFR). In enzymatic assays, the compound exhibits IC50 values ranging from 6 nM to 50 nM against ABL WT (6 nM), B-RAF V600E (10 nM), EGFR WT (15 nM), HCK (22 nM), LYN A (37 nM), c-SRC (40 nM), and PDGFRA (50 nM) [1]. Additionally, it retains potent activity against clinically relevant ABL mutants: ABL G250E (46 nM), ABL Y253F (<50 nM), and ABL E255K (<50 nM) [1]. In contrast, imatinib shows significantly reduced potency against these gatekeeper mutants (IC50 values typically >1 µM for G250E and E255K).

Multi-targeted kinase inhibitor Oncology Kinase profiling

Broad-Spectrum Antiproliferative Activity in Cancer Cell Lines vs. Chemotherapy-Resistant Models

The compound exhibits highly potent and broad cytotoxic activity against a diverse panel of cancer cell lines, including models with intrinsic or acquired resistance to standard chemotherapies. In cellular viability assays, EC50 values range from 0.4 nM to 158 nM across a panel that includes both chemotherapy-sensitive and chemotherapy-resistant cell lines [1][2]. This low nanomolar potency extends to both solid tumor and leukemia cell models. In contrast, many single-target kinase inhibitors show limited efficacy in resistant cell line models due to compensatory pathway activation.

Antiproliferative activity Cancer cell lines Chemotherapy resistance

Antiangiogenic Activity in HUVEC Model: Direct Comparison of Endothelial Cell Inhibition

The compound demonstrates potent antiangiogenic activity, as evidenced by inhibition of human umbilical vein endothelial cell (HUVEC) proliferation with an EC50 of 34 nM [1][2]. This activity is notable because it directly targets the tumor microenvironment, a therapeutic axis that many single-target kinase inhibitors (e.g., imatinib, gefitinib) do not effectively address. In comparison, multi-targeted agents like sunitinib also inhibit HUVEC proliferation (reported EC50 ~10-40 nM in various studies), but this compound combines this antiangiogenic effect with potent inhibition of ABL, EGFR, and B-Raf oncogenic drivers—a dual-pronged profile not present in sunitinib (which primarily targets VEGFR/PDGFR).

Antiangiogenesis HUVEC Tumor microenvironment

Optimal Research Applications for 5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester Based on Quantitative Evidence


Preclinical Evaluation of Multi-Targeted Kinase Inhibition in Therapy-Resistant Cancer Models

Given the compound's potent antiproliferative activity against chemotherapy-resistant cell lines (EC50 range: 0.4-158 nM) and its ability to inhibit clinically relevant ABL kinase mutants (G250E, Y253F, E255K) with nanomolar potency, this compound is ideally suited for preclinical studies investigating mechanisms of acquired resistance to tyrosine kinase inhibitors. Researchers can employ this compound in in vitro and in vivo models to assess whether simultaneous targeting of ABL, EGFR, B-Raf, and SRC family kinases can overcome resistance that emerges under single-agent therapy [1][2].

Investigating Tumor-Stroma Interactions and Antiangiogenic Combination Strategies

The compound's demonstrated inhibition of HUVEC proliferation (EC50 = 34 nM) [1] provides a robust foundation for studies examining the interplay between direct tumor cell cytotoxicity and antiangiogenic effects within the tumor microenvironment. Unlike narrow-spectrum kinase inhibitors that lack significant antiangiogenic activity, this compound allows researchers to dissect the relative contributions of tumor cell-autonomous signaling inhibition versus endothelial cell targeting in a single-agent context, thereby avoiding the confounding variables introduced by combination drug regimens [2].

Kinase Selectivity Profiling and Chemical Probe Development

With documented activity against a defined panel of 34 kinases (>40% inhibition at 100 nM) [1], this compound serves as a valuable chemical probe for dissecting signaling networks that are co-activated in aggressive cancers. Its distinct selectivity fingerprint—which includes potent inhibition of ABL, EGFR, B-Raf, HCK, LYN, and SRC—enables researchers to interrogate the functional consequences of multi-kinase blockade in specific cellular contexts. This makes it a useful tool compound for target validation studies and for benchmarking the selectivity of novel kinase inhibitors under development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-54

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.